molecular formula C13H8Cl2FNO4S B3382422 2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 329265-50-1

2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3382422
CAS No.: 329265-50-1
M. Wt: 364.2 g/mol
InChI Key: VCKGEUQEYFBEPU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid (CAS: 329265-50-1) is a sulfamoyl-substituted benzoic acid derivative with a molecular formula of $ \text{C}{13}\text{H}8\text{Cl}2\text{FNO}4\text{S} $ and a molecular weight of 364.18 g/mol. This compound features a benzoic acid backbone substituted with two chlorine atoms at positions 2 and 4, and a sulfamoyl group linked to a 2-fluorophenyl moiety at position 3. Its structural rigidity and electron-withdrawing substituents (Cl, F) make it a candidate for diverse pharmacological activities, including antidiabetic and antimicrobial applications .

Properties

IUPAC Name

2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO4S/c14-8-6-9(15)12(5-7(8)13(18)19)22(20,21)17-11-4-2-1-3-10(11)16/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGEUQEYFBEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183648
Record name 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329265-50-1
Record name 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329265-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2,4-dichlorobenzoic acid with 2-fluorophenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential pharmaceutical intermediate for developing new drugs.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of sulfamoyl benzoic acid derivatives are highly dependent on substituents attached to the sulfamoyl group and the benzoic acid core. Below is a detailed comparison with key analogues:

Substituent Variations on the Sulfamoyl Group
Compound Name Substituent on Sulfamoyl Group Key Activities/Properties Reference(s)
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) 2-Nitrophenyl 3-fold α-amylase inhibition, 5-fold α-glucosidase inhibition vs. acarbose (antidiabetic)
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid 4-Chlorophenyl Synthesized via chlorosulfonation; used as intermediate for antimicrobial derivatives
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid Dimethylamino Irritant (Xi hazard symbol); molecular weight = 298.14 g/mol
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid Cyclopropylamino Marketed for potential therapeutic applications; CAS 31914-94-0
Furosemide (Frusemide) Furanylmethyl Diuretic agent; CAS 54-31-9; molecular weight = 330.77 g/mol

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3c) enhance enzyme inhibition, likely due to improved binding to α-amylase/α-glucosidase active sites .
  • Halogenated aryl groups (e.g., 4-chlorophenyl) are common in antimicrobial derivatives, as seen in compounds 4e and 4h ().

Structural-Activity Relationships :

  • Antidiabetic activity : The sulfamoyl group’s orientation and substituent electronegativity are critical. Nitro groups enhance charge transfer interactions with enzymes .
  • Antimicrobial activity : Conjugation with azo groups (e.g., compound 4h) improves broad-spectrum activity against Gram-negative bacteria and fungi .
Physicochemical and ADMET Properties
Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) Predicted Bioavailability
2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid 364.18 5 89.2 Moderate (Veber rules: ≤10 rotatable bonds, PSA ≤140 Ų)
Furosemide 330.77 7 113.5 Low
3c (2-nitrophenyl derivative) 377.15 6 121.3 Low

Key Insights :

  • Rigid structures (e.g., fused rings in 4h) correlate with better permeability and target binding .

Biological Activity

2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₃H₈Cl₂FNO₄S and a molecular weight of 364.17 g/mol, this compound features two chlorine atoms, a fluorophenyl group, and a sulfamoyl functional group attached to a benzoic acid structure. This article reviews the biological activity of this compound, focusing on its antidiabetic properties and other potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of diabetes management. Studies have demonstrated that this compound can inhibit enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase and alpha-amylase.

Antidiabetic Properties

The antidiabetic potential of this compound has been evaluated in various studies:

  • Enzyme Inhibition : A study published in 2018 highlighted the compound's ability to inhibit alpha-glucosidase and alpha-amylase, suggesting its role in controlling postprandial blood sugar levels.
  • Mechanism of Action : Although the precise mechanism of action remains unclear, it is hypothesized that the structural features of the compound contribute to its inhibitory effects on these enzymes.
  • Comparative Studies : In comparative studies with structurally similar compounds, this compound showed superior inhibitory activity against alpha-glucosidase compared to other derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural characteristics. The presence of dual halogenation (chlorine and fluorine) and the sulfamoyl group enhances its interaction with biological targets.

Compound Name Structural Features Unique Aspects
2,4-Dichloro-5-sulfamoylbenzoic acidChlorinated benzoic acid with sulfamoylLacks fluorine substituent
2-FluoroanilineSimple fluorinated anilineNo sulfonamide or carboxylic acid functionality
4-Chlorobenzoic acidChlorinated benzoic acidDoes not contain a sulfamoyl group
N-(2-Fluorophenyl)sulfamideSulfamoyl derivativeDifferent aromatic substitution

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids. This study aimed to assess their antidiabetic activity through in vitro enzyme inhibition assays. The results indicated that certain derivatives demonstrated enhanced inhibitory effects on alpha-glucosidase compared to the parent compound .

Future Research Directions

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To confirm efficacy and safety in living organisms.
  • Mechanistic Studies : To understand how this compound interacts with specific biological targets.
  • Broader Pharmacological Applications : Exploring potential uses beyond diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
Reactant of Route 2
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2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.